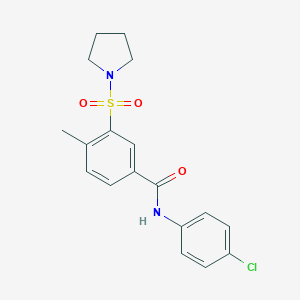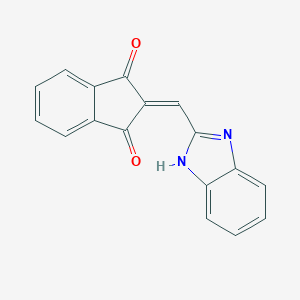![molecular formula C42H28N2O4 B259160 [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone](/img/structure/B259160.png)
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone, also known as HHTT, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a tetracyclic molecule that contains two pyrroloanthracene rings connected by a phenylene bridge. HHTT has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone is not well understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, such as proteins, lipids, and DNA, leading to cell death. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been shown to be effective in killing cancer cells in vitro and in vivo, and its mechanism of action is being further studied to develop more effective cancer treatments.
Biochemical and Physiological Effects
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth of tumor cells. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has also been shown to have anti-inflammatory effects, and to inhibit the activity of enzymes involved in inflammation. In addition, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been shown to have antioxidant properties, and to scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also highly fluorescent, which makes it a useful probe for studying DNA and RNA. However, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has some limitations for lab experiments. It is sensitive to light and air, which can cause it to degrade over time. In addition, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone is toxic to cells at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone research. One area of research is the development of [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone derivatives and analogs with improved properties, such as increased stability and reduced toxicity. Another area of research is the development of [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone-based therapies for cancer and other diseases. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has also been studied for its potential as a photosensitizer for photodynamic therapy, and further research is needed to optimize its use in this application. Finally, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been studied for its potential as a fluorescent probe for studying DNA and RNA, and further research is needed to develop more sensitive and selective probes based on [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone.
Métodos De Síntesis
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been synthesized using various methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone is the Diels-Alder reaction, which involves the reaction of two molecules of 1,2,3,4-tetrahydroanthracene with one molecule of 1,4-benzoquinone. The reaction is catalyzed by a Lewis acid, such as aluminum chloride or boron trifluoride, and yields [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for studying DNA and RNA, as well as for the detection of metal ions. [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has also been used as a photosensitizer for photodynamic therapy, which is a treatment for cancer that involves the use of light to activate a photosensitizing agent. In addition, [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone has been used as a starting material for the synthesis of other compounds, such as [13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone derivatives and analogs.
Propiedades
Nombre del producto |
[13,13'-(1,4-Phenylene)bis[9,10,11,12,14,15-hexahydro-9,10-[3,4]-endo-[1H]pyrroloanthracene]]-12,12',14,14'-tetrone |
|---|---|
Fórmula molecular |
C42H28N2O4 |
Peso molecular |
624.7 g/mol |
Nombre IUPAC |
17-[4-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
InChI |
InChI=1S/C42H28N2O4/c45-39-35-31-23-9-1-2-10-24(23)32(26-12-4-3-11-25(26)31)36(35)40(46)43(39)21-17-19-22(20-18-21)44-41(47)37-33-27-13-5-6-14-28(27)34(38(37)42(44)48)30-16-8-7-15-29(30)33/h1-20,31-38H |
Clave InChI |
JTDVQCHBTJMDEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)N7C(=O)C8C(C7=O)C9C1=CC=CC=C1C8C1=CC=CC=C91 |
SMILES canónico |
C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=C(C=C6)N7C(=O)C8C(C7=O)C9C1=CC=CC=C1C8C1=CC=CC=C91 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-{[(4-Bromo-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B259088.png)

![Butyl 4-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B259091.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B259092.png)

![4-[4-(6-Methyl-benzothiazol-2-yl)-phenylcarbamoyl]-butyric acid](/img/structure/B259097.png)
![N-(1-phenylethyl)bicyclo[4.1.0]heptane-7-carboxamide](/img/structure/B259101.png)
![(4Z)-N-(4-bromophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B259102.png)